molecular formula C18H15N3O4 B12393485 Type II topoisomerase inhibitor 1

Type II topoisomerase inhibitor 1

Cat. No.: B12393485
M. Wt: 337.3 g/mol
InChI Key: VUXYPRAXFABKBH-UHFFFAOYSA-N
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Description

Type II topoisomerase inhibitors are a class of compounds that target type II topoisomerases, enzymes essential for DNA replication, transcription, and chromosome segregation. These inhibitors are crucial in cancer therapy due to their ability to induce DNA damage and apoptosis in rapidly dividing cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of type II topoisomerase inhibitors often involves multi-step organic reactions. For instance, the preparation of certain inhibitors may include the condensation of aromatic amines with aldehydes, followed by cyclization and functional group modifications .

Industrial Production Methods: Industrial production of these inhibitors typically involves large-scale organic synthesis, utilizing automated reactors and stringent quality control measures to ensure purity and efficacy. The process may include steps such as crystallization, filtration, and chromatography to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: Type II topoisomerase inhibitors undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific inhibitor and reaction conditions. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .

Scientific Research Applications

Type II topoisomerase inhibitors have a wide range of applications in scientific research:

Mechanism of Action

Type II topoisomerase inhibitors exert their effects by stabilizing the enzyme-DNA complex, preventing the re-ligation of DNA strands. This leads to the accumulation of DNA breaks, ultimately triggering cell death. The molecular targets include the DNA cleavage-religation center and the ATPase domain of the enzyme .

Comparison with Similar Compounds

Uniqueness: Type II topoisomerase inhibitor 1 is unique due to its specific binding affinity and the ability to induce fewer side effects compared to other inhibitors. Its structure allows for selective targeting of the enzyme, reducing off-target interactions and associated toxicities .

Properties

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

4-[[8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid

InChI

InChI=1S/C18H15N3O4/c1-19-14-4-2-3-11-9-13(17(23)21-15(11)14)16(22)20-12-7-5-10(6-8-12)18(24)25/h2-9,19H,1H3,(H,20,22)(H,21,23)(H,24,25)

InChI Key

VUXYPRAXFABKBH-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC2=C1NC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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